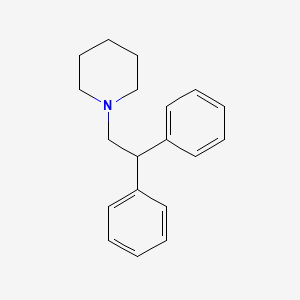

1-(2,2-Diphenylethyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

36794-51-1 |

|---|---|

Molecular Formula |

C19H23N |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

1-(2,2-diphenylethyl)piperidine |

InChI |

InChI=1S/C19H23N/c1-4-10-17(11-5-1)19(18-12-6-2-7-13-18)16-20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |

InChI Key |

XVSOZFTWUKQFRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 1,2- and 2,2-Diphenylethylamine (B1585070) Derivatives

The synthesis of diphenylethylamine derivatives, the core structure of the target compound, can be achieved through various established organic reactions. nih.govresearchgate.net One common approach is the reductive amination of a corresponding ketone. For instance, 2,2-diphenylethylamine can be synthesized from benzophenone (B1666685) through reductive amination. This process typically involves the reaction of the ketone with ammonia (B1221849) in the presence of a reducing agent, proceeding through an imine intermediate that is subsequently reduced to the final amine.

Another classical method is the Leuckart reaction, which utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) to convert ketones, such as deoxybenzoin, into amines. While this method avoids metal catalysts, it often suffers from low yields. A more efficient route, particularly for producing methylated derivatives, is the Grignard reaction. This involves the condensation of an aldehyde with an amine, followed by the addition of a Grignard reagent.

The table below summarizes some general synthetic approaches to diphenylethylamine derivatives.

| Reaction | Starting Materials | Key Reagents | Product Type | Notes |

| Reductive Amination | Ketones (e.g., Benzophenone) | Ammonia, Reducing Agent (e.g., Sodium Borohydride) | Primary Amines | A common and practical method that proceeds via an imine intermediate. |

| Leuckart Reaction | Ketones (e.g., Deoxybenzoin) | Formamide or Ammonium Formate Derivatives | Primary or Secondary Amines | Avoids metal catalysts but often results in lower yields. |

| Grignard Reaction | Aldehydes, Amines | Grignard Reagents (e.g., Benzylmagnesium chloride) | Secondary Amines | Useful for producing methylated derivatives. |

| Aminobenzylation | Aldehydes, Toluene Derivatives | - | 1,2-Diarylethylamine Derivatives | A one-pot method with yields ranging from 56% to 98%. |

Alkylation Reactions in Piperidine (B6355638) Synthesis

The piperidine ring, a key component of the target molecule, is frequently synthesized or modified through alkylation reactions. dtic.milnih.govacs.org N-alkylation of piperidine is a direct method to introduce substituents onto the nitrogen atom. This can be achieved by reacting piperidine with an alkyl halide in a suitable solvent like anhydrous acetonitrile (B52724). researchgate.net The use of a base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), can facilitate the reaction by neutralizing the acid formed. researchgate.net Slow addition of the alkylating agent is often recommended to favor monoalkylation over the formation of quaternary ammonium salts. researchgate.net

C-alkylation of the piperidine ring is also a viable strategy, often involving the use of piperidone intermediates. nih.govacs.org For example, 1-benzoyl-3-carbethoxy-4-piperidone can undergo C-alkylation at the 3-position. acs.org Another approach involves the regioselective alkylation at the 3-position of piperidine by first converting it to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. This intermediate can then be alkylated. odu.edu

Stereoselective Synthesis Approaches for Analogues

The synthesis of chiral analogues of diphenylethylamine derivatives often employs stereoselective methods to control the configuration of stereocenters. Chiral auxiliaries, such as (R)-1-phenylethylamine, have been effectively used in the diastereoselective synthesis of various heterocyclic compounds, including those with a piperidine ring. semanticscholar.orgresearchgate.net These auxiliaries can guide the stereochemical outcome of key bond-forming reactions. semanticscholar.org

Asymmetric hydrogenation is another powerful tool for establishing chirality. For instance, the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand can produce chiral piperidines. nih.gov Similarly, chiral N-heterocyclic carbenes (NHCs) derived from compounds like 1,2-diphenylethylamine (B1359920) can be used in asymmetric catalysis. The Corey-Bakshi-Shibata (CBS) reagent is a well-known catalyst for the enantioselective reduction of prochiral ketones, a reaction that can be a key step in the synthesis of chiral alcohols that are precursors to chiral amines. wordpress.com

Targeted Synthesis of 1-(2,2-Diphenylethyl)piperidine and Isomers

The direct synthesis of this compound and its isomer, 1-(1,2-diphenylethyl)piperidine (diphenidine), has been described in the scientific literature. nih.govresearchgate.net These syntheses are crucial for obtaining pure samples for analytical characterization and for differentiating between the isomers. nih.govresearchgate.net The synthesis typically involves the N-alkylation of piperidine with the appropriate diphenylethyl halide.

A study detailing the synthesis of both this compound and 1-(1,2-diphenylethyl)piperidine allowed for a thorough analytical comparison, highlighting the importance of having access to both isomers for accurate identification. nih.govresearchgate.net

Strategies for Regioisomeric Control in Synthesis

Controlling regioselectivity is a critical aspect of synthesizing substituted piperidines and other complex molecules. In the context of diphenylethylpiperidine synthesis, controlling whether the piperidine nitrogen attaches to the C1 or C2 position of the diphenylethyl moiety is paramount for producing the desired isomer. This is typically achieved by using a starting material with the desired connectivity already established.

More broadly, strategies for regioisomeric control in organic synthesis are diverse. For instance, in the synthesis of layered organic semiconductors, the position of alkyl substitution on a large aromatic core was controlled to study the resulting structure-property relationships. rsc.org In the context of piperidine synthesis, the regioselective 3-alkylation can be achieved through the formation of an enamide anion from Δ¹-piperideine. odu.edu The choice of reagents and reaction conditions can direct the alkylation to the desired position on the ring. odu.edu

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound and related compounds is centered around the functional groups present: the tertiary amine of the piperidine ring and the aromatic phenyl groups.

Derivatization of the diphenylethylamine core is a common strategy to explore structure-activity relationships. For example, acylation of the primary amine group of 2,2-diphenylethylamine with acyl chlorides or acid anhydrides readily forms amides. This reaction is a fundamental transformation used to build more complex molecules. Furthermore, the diphenylethylamine scaffold is a key component in the synthesis of more complex molecules, including those with potential biological activity. chemimpex.com

Studies on related diphenylethylamines have shown that they can undergo various transformations. For instance, metabolism studies of lefetamine (N,N-dimethyl-1,2-diphenylethylamine) have identified hydroxylation at the phenyl and piperidine moieties as key metabolic pathways. d-nb.info

Functional Group Transformations on the Piperidine Moiety

The piperidine ring itself offers several avenues for functional group transformations. While the nitrogen in this compound is already a tertiary amine, other piperidine derivatives can undergo a variety of reactions.

For piperidines with other functional groups, a wide range of transformations is possible. For example, piperidones (ketones within the piperidine ring) are versatile intermediates that can be reduced to the corresponding hydroxy- or unsubstituted piperidines. dtic.mil The hydroxyl group can then be further functionalized, for instance, through acylation to form esters. researchgate.net The double bond in piperideine intermediates can be reduced or undergo other addition reactions. odu.edu Derivatization can also be performed to improve analytical detection, such as the use of N-(4-aminophenyl)piperidine to tag organic acids for improved sensitivity in mass spectrometry. nih.gov

Modifications on the Diphenylethyl Moiety

Modifications on the diphenylethyl moiety of this compound can be broadly categorized into reactions involving the aromatic phenyl rings and those affecting the ethyl chain. These transformations are crucial for structure-activity relationship studies and the development of new chemical entities.

Hydrogenation of the Aromatic Rings

One of the key transformations of the diphenylethyl group is the reduction of the phenyl rings. Catalytic hydrogenation can convert the aromatic system into a saturated alicyclic system, leading to the formation of 1-(2,2-dicyclohexylethyl)piperidine. This transformation significantly alters the steric and electronic properties of the molecule, replacing the planar, electron-rich phenyl groups with three-dimensional, flexible cyclohexyl groups.

Detailed research into the direct hydrogenation of this compound is not extensively documented in publicly available literature. However, a closely related transformation has been reported for a similar substrate, 2-(2,2-diphenylethenyl)pyridine (B8672284). In this process, both the pyridine (B92270) ring and the two phenyl rings are hydrogenated in a single step. This reaction provides valuable insight into the conditions that would likely be effective for the hydrogenation of this compound.

A study detailing the synthesis of 2-(2,2-dicyclohexylethyl)piperidine acetate (B1210297) from 2-(2,2-diphenylethenyl)pyridine highlights the use of a rhodium-on-carbon catalyst. prepchem.com The reaction is carried out in glacial acetic acid under a hydrogen atmosphere at elevated temperature and pressure. prepchem.com

| Starting Material | Product | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Reference |

|---|---|---|---|---|---|---|---|

| 2-(2,2-Diphenylethenyl)pyridine | 2-(2,2-Dicyclohexylethyl)piperidine acetate | 5% Rhodium-on-carbon | Glacial Acetic Acid | ~115 °C | 40 atm | 3-4 hours | prepchem.com |

This documented procedure suggests that similar conditions, employing a potent catalyst like rhodium, would be necessary to achieve the complete saturation of the phenyl rings in this compound. The choice of catalyst and reaction conditions is critical to overcome the high resonance stability of the aromatic rings.

Electrophilic Aromatic Substitution

The phenyl rings of the diphenylethyl moiety are, in principle, susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. These reactions would introduce substituents onto the aromatic rings, offering a direct method for functionalizing the molecule. However, specific literature detailing these transformations on this compound is scarce. The piperidine nitrogen, being basic, can be protonated under the acidic conditions often required for electrophilic aromatic substitutions, which would deactivate the aromatic rings towards electrophilic attack. This deactivation could present a significant challenge in achieving such modifications.

Despite the lack of direct examples, the general principles of electrophilic aromatic substitution would apply. The substitution pattern on the phenyl rings would be directed by the activating or deactivating nature of the ethylpiperidine substituent and any other groups present on the rings.

Advanced Structural Elucidation and Analytical Differentiation

Spectroscopic Methodologies for Isomer Discrimination

Spectroscopic methods provide a detailed view of a molecule's structural framework, enabling the differentiation of isomers based on the unique electronic and vibrational properties of their constituent atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts, signal multiplicities, and coupling constants in an NMR spectrum provide a wealth of information about the connectivity and spatial arrangement of atoms within a molecule.

In the analysis of 1-(2,2-diphenylethyl)piperidine, ¹H NMR spectroscopy reveals characteristic signals corresponding to the protons of the piperidine (B6355638) ring and the diphenylethyl moiety. rsc.org The protons on the piperidine ring typically appear as a series of multiplets in the aliphatic region of the spectrum. The chemical shifts of the protons alpha to the nitrogen atom are particularly informative. chemicalbook.com The methylene (B1212753) and methine protons of the 2,2-diphenylethyl group give rise to distinct signals that can be used to differentiate it from its isomer, 1-(1,2-diphenylethyl)piperidine (diphenidine). nih.gov In this compound, the two phenyl groups are attached to the same carbon atom, leading to a specific pattern of signals for the ethyl chain.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the piperidine ring and the diphenylethyl group are sensitive to their local electronic environment, allowing for the clear differentiation from its isomers. nih.govrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Piperidine Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Piperidine | ~2.79 (t, 4H), ~1.58-1.46 (m, 6H), ~2.04 (s, 1H) chemicalbook.com | ~47.0, ~26.5, ~24.5 |

| 1-(p-Tolyl)piperidine | 7.09 (d, 2H), 6.84 (d, 2H), 3.09 (t, 4H), 2.26 (s, 3H), 1.71 (p, 4H), 1.57 (p, 2H) | 149.8, 129.6, 129.1, 116.8, 52.8, 26.0, 24.5, 20.4 |

| 1-Benzylpiperidine | 7.32-7.20 (m, 5H), 3.48 (s, 2H), 2.37 (t, 4H), 1.58 (p, 4H), 1.43 (p, 2H) | 138.3, 129.2, 128.1, 126.9, 64.1, 54.6, 26.1, 24.5 |

Note: The data presented is illustrative for related piperidine structures and highlights the types of signals and shifts observed. Specific data for this compound may vary.

Infrared (IR) Spectroscopy for Molecular Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique "molecular fingerprint" that can be used to identify a compound and distinguish it from others.

For this compound, the IR spectrum will exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine and ethyl groups are observed between 3000 and 2850 cm⁻¹. The C-N stretching vibration of the tertiary amine will also be present, usually in the range of 1250-1020 cm⁻¹. The pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the phenyl rings. nih.gov By comparing the IR spectrum of an unknown sample to a reference spectrum of this compound, its identity can be confirmed. nih.gov

Mass Spectrometric Approaches for Isomeric Distinction

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can provide information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound with a high degree of precision. nih.gov For this compound, HR-ESI-MS can confirm its elemental composition by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. nih.govscielo.br This is crucial for distinguishing it from other compounds that may have the same nominal mass but a different elemental formula.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Separation and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for separating and identifying isomers. nih.govnih.gov In the analysis of this compound and its isomers, a suitable chromatographic method can be developed to separate them based on their different polarities and interactions with the stationary phase. nih.gov Once separated, the individual isomers can be introduced into the mass spectrometer for identification.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound), which is then fragmented by collision-induced dissociation (CID). scispace.com The resulting product ions are then analyzed to generate a fragmentation pattern that is characteristic of the compound's structure. The fragmentation patterns of this compound and its isomers will differ due to the different arrangements of their atoms, allowing for their unambiguous identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron and Chemical Ionization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer.

For this compound, both electron ionization (EI) and chemical ionization (CI) can be used. EI is a hard ionization technique that results in extensive fragmentation, producing a detailed mass spectrum that can serve as a fingerprint for the compound. nih.gov The fragmentation patterns of this compound and its isomers under EI conditions will show significant differences, aiding in their differentiation. nih.gov For instance, the fragmentation of this compound is expected to produce a distinct iminium ion at m/z 98. nih.gov

Chemical ionization (CI) is a softer ionization technique that typically produces a more abundant protonated molecule [M+H]⁺ and less fragmentation than EI. This can be useful for confirming the molecular weight of the compound. The combination of EI and CI data provides comprehensive information for the structural elucidation and differentiation of this compound from its isomers. nih.gov

Table 2: Key Mass Spectrometric Data for the Differentiation of Diphenylethylpiperidine Isomers

| Compound | Ionization Technique | Key Fragment Ions (m/z) | Reference |

| 1-(1,2-Diphenylethyl)piperidine (Diphenidine) | GC-EI-MS | 174 | nih.gov |

| This compound | GC-EI-MS | 98 | nih.gov |

This table illustrates how the formation of distinct fragment ions in GC-MS can be a critical tool for distinguishing between the two isomers. nih.gov

Iminium Ion Formation in Mass Spectrometry for Differentiation

Mass spectrometry (MS) is a powerful tool for differentiating structural isomers based on their unique fragmentation patterns upon ionization. In the case of this compound and its isomers, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron or chemical ionization reveals the formation of distinct iminium ions that serve as diagnostic markers. longdom.orgnih.gov

The fragmentation of N-substituted piperidines often proceeds through pathways that generate stable iminium cations. The specific structure of the parent molecule dictates which fragmentation pathway is favored, leading to ions of different mass-to-charge ratios (m/z) for each isomer.

A key study demonstrated the clear differentiation between this compound (2,2-DEP) and its more commonly cited isomer, 1-(1,2-Diphenylethyl)piperidine (1,2-DEP). longdom.orgnih.gov Under GC-MS conditions, this compound predominantly forms an iminium ion at m/z 98. longdom.orgnih.gov This corresponds to the piperidinemethylidene cation, resulting from cleavage of the bond between the piperidine ring and the diphenylethyl group. In stark contrast, the 1,2-DEP isomer yields a characteristic iminium ion at m/z 174. longdom.orgnih.gov This significant difference in the mass of the primary iminium ion fragment allows for straightforward and reliable differentiation between the two positional isomers. longdom.orgnih.gov

This phenomenon is not unique to these specific piperidine analogues; similar fragmentation patterns producing characteristic iminium ions are observed for their corresponding pyrrolidine (B122466) counterparts, further validating this method for isomer differentiation. longdom.orgnih.gov

Table 1: Diagnostic Iminium Ions for Isomer Differentiation

| Compound | Diagnostic Iminium Ion (m/z) | Reference |

|---|---|---|

| This compound (2,2-DEP) | 98 | longdom.orgnih.gov |

| 1-(1,2-Diphenylethyl)piperidine (1,2-DEP) | 174 | longdom.orgnih.gov |

Chromatographic Techniques in Isomer Analysis

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For structural isomers, which often have very similar physical properties, specialized chromatographic methods are required to achieve effective separation.

High Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of compounds and separating isomeric mixtures. nih.govljmu.ac.uk The separation of this compound and its isomers can be effectively achieved using reversed-phase HPLC (RP-HPLC). nist.gov In this mode, a non-polar stationary phase is used with a polar mobile phase.

The choice of stationary phase is critical for separating structural isomers like the diphenylethylpiperidines. While standard C18 columns can be used, stationary phases incorporating groups capable of π-π interactions, such as pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups, can offer enhanced selectivity. researchgate.net The planar aromatic structures of these specialized phases interact differently with the diphenyl groups of the isomers, exploiting subtle differences in their three-dimensional shape and electron distribution to improve resolution. researchgate.net

A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govchemguide.co.uk Detection is commonly performed using a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS). nist.gov

Table 2: Example HPLC Parameters for Isomer Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or Phenyl-Hexyl; for enhanced selectivity, 2-(1-Pyrenyl)ethyl (PYE) phase | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | nih.govchemguide.co.uk |

| Elution | Isocratic or Gradient | chemguide.co.uk |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detection | UV-DAD (e.g., at 257 nm and 267 nm) or MS | nist.gov |

Thin Layer Chromatography (TLC) in Isomer Analysis

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic method often used to monitor reaction progress, identify compounds, and check the purity of a sample. It can effectively separate structural isomers based on their differing affinities for the stationary and mobile phases. longdom.orgresearchgate.net

For the analysis of this compound and its isomers, a standard silica (B1680970) gel plate (silica gel 60 F254) typically serves as the stationary phase. The separation relies on the polarity difference between the isomers. A mobile phase, or eluent, consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is used.

The components of the sample move up the plate at different rates depending on their polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the silica and have lower Rf values. Although the polarity difference between the diphenylethylpiperidine isomers may be slight, careful optimization of the mobile phase composition can allow for their resolution into distinct spots. researchgate.net Visualization of the spots can be achieved under UV light (at 254 nm) due to the aromatic rings or by using a chemical staining agent.

Table 3: General TLC Method for Isomer Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plate | |

| Mobile Phase (Eluent) | Toluene:Ethyl Acetate (e.g., 7:3 v/v) or Hexane:Ethyl Acetate mixtures | |

| Development | In a closed chamber saturated with mobile phase vapor | |

| Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate) |

Structure Activity Relationship Sar Studies and Molecular Interactions

Comparative Structure-Activity Relationship with 1-(1,2-Diphenylethyl)piperidine

In 1-(1,2-Diphenylethyl)piperidine, the phenyl groups are on adjacent carbons (C1 and C2), creating a chiral center at the carbon attached to the piperidine (B6355638) nitrogen. This chirality has been shown to be a critical determinant of its biological activity. In contrast, 1-(2,2-Diphenylethyl)piperidine has both phenyl groups attached to the same carbon (C2), which is further from the piperidine nitrogen. This geminal diphenyl substitution pattern eliminates the chirality present in the 1,2-isomer.

The spatial arrangement of the phenyl rings is a key factor in how these molecules fit into the binding pockets of receptors. For 1-(1,2-Diphenylethyl)piperidine, the stereochemistry of the two phenyl groups relative to each other and to the piperidine ring is crucial for its affinity to receptors like the NMDA receptor. nih.govresearchgate.netsigmaaldrich.com It is plausible that the different spatial orientation of the phenyl groups in this compound would lead to a significantly different binding profile.

Exploration of Substituent Effects on Biological Activity

The addition of various chemical groups (substituents) to the core structure of a molecule can dramatically alter its biological activity.

In the broader class of phenylpiperidine derivatives, substitutions on the phenyl rings play a pivotal role in modulating receptor affinity and selectivity. nih.govcore.ac.uk For instance, in compounds related to 1-(1,2-Diphenylethyl)piperidine, the introduction of hydroxyl or other polar groups on the phenyl rings can influence binding to specific receptors. nih.gov Theoretical studies on similar structures have shown that nitrogen substitution within the phenyl ring can affect the molecule's photophysical properties and potential for intramolecular proton transfer, which can be relevant for molecular recognition. nih.gov

For this compound, it can be hypothesized that substitutions on its phenyl rings would similarly modulate its electronic and steric properties, thereby affecting its interaction with biological targets. The nature and position of these substituents would likely be critical in determining any potential biological activity.

The piperidine ring is a common scaffold in many biologically active compounds due to its ability to confer favorable pharmacokinetic properties. researchgate.net Modifications to the piperidine ring itself can have a profound impact on a molecule's activity. Studies on various piperidine derivatives have shown that the conformation of the piperidine ring and the presence of substituents can influence binding affinity and functional activity at various receptors, including opioid and sigma receptors. nih.govnih.gov The piperidine ring's stability and reactivity are influenced by its local chemical environment. researchgate.net

For this compound, any modifications to the piperidine ring, such as the introduction of alkyl groups or changing its conformational flexibility, would be expected to alter its biological profile. The flexibility of the piperidine ring allows it to adopt different conformations, which can be crucial for optimal binding to a receptor. researchgate.net

Stereochemical Aspects of Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition by biological systems.

As previously mentioned, 1-(1,2-Diphenylethyl)piperidine possesses a chiral center, leading to the existence of enantiomers (non-superimposable mirror images). Studies have demonstrated significant stereospecificity in the binding of these enantiomers to the NMDA receptor. nih.govresearchgate.netsigmaaldrich.com The (S)- and (R)-enantiomers of 1-(1,2-Diphenylethyl)piperidine exhibit different affinities, highlighting the importance of a specific three-dimensional arrangement for receptor interaction. nih.govresearchgate.netsigmaaldrich.com This stereoselectivity is a common feature in the interaction of chiral ligands with biological receptors. nih.gov

In contrast, this compound is an achiral molecule and does not have enantiomers. Therefore, any biological activity it might possess would not exhibit enantiomeric specificity. This lack of stereoisomerism is a key differentiator from its 1,2-diphenyl counterpart.

Investigation of Molecular Mechanisms (Preclinical Studies)

Preclinical research provides insights into the functional consequences of the interactions of this compound at a systems level.

Impact on Synaptic Transmission: Field Excitatory Postsynaptic Potentials (fEPSPs)

The antagonistic action of 1,2-diarylethylamines at NMDA receptors has a direct impact on synaptic transmission. This is often studied by measuring field excitatory postsynaptic potentials (fEPSPs) in brain slices, which represent the collective excitatory response of a population of neurons.

Studies on compounds structurally related to this compound, such as diphenidine (B1206869), have demonstrated their ability to inhibit NMDA receptor-mediated fEPSPs. nih.gov This inhibition confirms their functional antagonism at these receptors and suggests a potential to modulate excitatory neurotransmission in the brain. The onset and duration of this inhibition can vary among different analogs. nih.gov

Sensorimotor Gating Modulation

Sensorimotor gating is a neurological process that filters out redundant or irrelevant stimuli, preventing sensory overload. A common measure of sensorimotor gating in preclinical studies is prepulse inhibition (PPI) of the startle reflex. nih.govnih.gov Deficits in PPI are observed in certain neuropsychiatric disorders.

Research has shown that NMDA receptor antagonists, including dissociative drugs like phencyclidine (PCP) and ketamine, can disrupt PPI. nih.gov Investigations into the effects of 1,2-diarylethylamines, such as diphenidine and its methoxy-substituted analog (2-MXP), have revealed that they also significantly inhibit PPI in animal models. nih.gov This finding suggests that these compounds can modulate sensorimotor gating processes, an effect that is consistent with their NMDA receptor antagonist properties.

Computational Chemistry and Molecular Modeling

In Silico Approaches for Structure-Activity Relationship Prediction

In silico methods are instrumental in elucidating the complex interplay between the structural features of 1-(2,2-diphenylethyl)piperidine analogs and their biological effects. By analyzing the physicochemical properties and three-dimensional conformations of these molecules, researchers can predict their activity and guide synthetic efforts toward more potent and selective compounds.

The broader class of piperidine (B6355638) derivatives has been extensively studied using in silico approaches to predict various biological activities. For example, quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti. nih.gov These models utilize 2D topological descriptors to build linear and nonlinear equations that correlate molecular structure with insecticidal activity. nih.gov Similarly, in silico QSAR and pharmacophore analyses have been performed on piperidine derivatives to investigate their potential as farnesyltransferase inhibitors. nih.gov These studies have revealed that van der Waals surface area features, partial charges, and the hydrophobic integy moment are critical for inhibitory activity. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding of this compound and its analogs to their biological targets at an atomic level. These methods provide insights into the binding poses, key intermolecular interactions, and the stability of the ligand-receptor complex, which are crucial for understanding the mechanism of action and for the rational design of new drugs.

While specific docking studies on this compound are not extensively detailed in the provided context, the general applicability of these methods to piperidine-containing compounds is well-established. For example, molecular docking studies have been used to predict the binding modes of N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring into the active site of the dopamine (B1211576) D2 receptor. researchgate.net

Furthermore, computational studies, including molecular docking and MD simulations, have been employed to understand the binding of piperidine/piperazine-based compounds to sigma receptors. rsc.org These studies can reveal crucial amino acid residues that interact with the ligands, providing a structural basis for their observed affinity and functional activity. rsc.org The insights gained from such simulations are instrumental in the structure-based optimization of ligands to enhance their binding affinity and selectivity. rsc.org

The general workflow for such studies often involves:

Preparation of the Ligand and Receptor: This includes generating the 3D structure of the this compound analog and obtaining the crystal structure of the target protein from a repository like the Protein Data Bank.

Molecular Docking: The ligand is then "docked" into the active site of the receptor using specialized software to predict the most likely binding conformation.

Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics Simulations: To assess the stability of the predicted binding mode, MD simulations are often performed. These simulations model the movement of atoms in the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be invaluable for predicting the activity of untested analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a QSAR model typically involves the following steps:

Data Set Curation: A dataset of this compound analogs with their corresponding measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation techniques. nih.gov

QSAR studies on broader classes of piperidine derivatives have demonstrated the utility of this approach. For instance, QSAR models for piperidine derivatives targeting the enzyme oxidosqualene cyclase have been developed to guide the design of new cholesterol-lowering agents. researchgate.net These models highlighted key structural features influencing inhibitory activity. researchgate.net Similarly, QSAR models have been proposed for predicting the toxicity of piperidine derivatives, demonstrating the broad applicability of this technique. nih.gov The robustness of these models is often evaluated using statistical parameters like the coefficient of determination (r²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov

A study on furan-pyrazole piperidine derivatives developed QSAR models based on 3D and 2D autocorrelation descriptors to predict their inhibitory activity against Akt1 and their antiproliferative effects. nih.gov The models were validated and used to generalize and compare the activities and structural similarities of different subfamilies of piperidines. nih.gov Another study on piperidine analogs as farnesyltransferase inhibitors revealed the importance of descriptors related to van der Waals surface area and partial charge for activity. nih.gov

Metabolic Pathways and Biotransformation Research in Vitro Models

Identification of Phase I and Phase II Metabolites

In vitro studies using models such as human liver microsomes are instrumental in identifying the initial metabolic products of a compound. These are categorized into Phase I and Phase II metabolites. Phase I reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups. Phase II reactions then conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Based on the metabolic pathways elucidated for its isomer, diphenidine (B1206869) (1-(1,2-diphenylethyl)piperidine), the following Phase I and Phase II metabolites can be anticipated for 1-(2,2-Diphenylethyl)piperidine. The primary Phase I metabolic routes are expected to be hydroxylation of the phenyl rings and the piperidine (B6355638) ring, as well as N-dealkylation.

Anticipated Phase I Metabolites:

Hydroxylation: The introduction of a hydroxyl (-OH) group is a common metabolic step. For this compound, this can occur on one or both of the phenyl rings, leading to monohydroxylated and dihydroxylated metabolites. Hydroxylation can also occur at various positions on the piperidine ring.

N-dealkylation: This process involves the removal of the entire 2,2-diphenylethyl group from the piperidine nitrogen, which would result in the formation of piperidine itself.

Anticipated Phase II Metabolites:

Glucuronidation: The hydroxylated metabolites formed during Phase I are likely to undergo conjugation with glucuronic acid, a common Phase II reaction, to form more polar and easily excretable glucuronide conjugates.

The table below summarizes the expected metabolites based on the analysis of related compounds.

| Metabolic Phase | Metabolite Type | Anticipated Metabolites of this compound |

| Phase I | Monohydroxylation | 1-(2-(hydroxyphenyl)-2-phenylethyl)piperidine |

| 1-(2,2-diphenylethyl)hydroxypiperidine | ||

| Dihydroxylation | 1-(2-(hydroxyphenyl)-2-(hydroxyphenyl)ethyl)piperidine | |

| N-dealkylation | Piperidine | |

| Phase II | Glucuronidation | Glucuronide conjugates of the hydroxylated metabolites |

Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is the main catalyst for Phase I metabolic reactions. Identifying the specific CYP isoenzymes responsible for metabolizing a compound is crucial for predicting potential drug-drug interactions.

Studies on the metabolism of diphenidine have pinpointed CYP2D6 as a key enzyme in its biotransformation. nih.gov Given the structural similarity, it is highly probable that CYP2D6 also plays a significant role in the metabolism of this compound. Other CYP isoenzymes commonly involved in the metabolism of piperidine-containing drugs include members of the CYP3A and CYP2C families, such as CYP3A4, CYP2C9, and CYP2C19. nih.govresearchgate.net

Research on other piperidine-type compounds further supports the likely involvement of these enzymes. For instance, the metabolism of thioridazine (B1682328), a piperidine-type neuroleptic, involves both CYP2D6 and CYP3A4. nih.govresearchgate.net Similarly, studies on carfentanil, which also contains a piperidine moiety, have demonstrated the involvement of CYP3A4, CYP3A5, CYP2C8, and CYP2C9 in its oxidative metabolism.

Therefore, the metabolism of this compound is likely mediated by a combination of CYP isoenzymes, with a potentially prominent role for CYP2D6.

| CYP Isoenzyme | Potential Role in the Metabolism of this compound | Supporting Evidence from Related Compounds |

| CYP2D6 | Likely a major contributor to hydroxylation reactions. | Key enzyme in the metabolism of the isomer diphenidine. nih.gov |

| CYP3A4 | Potential involvement in hydroxylation and/or N-dealkylation. | Involved in the metabolism of various piperidine-containing drugs like thioridazine and carfentanil. nih.govresearchgate.net |

| CYP2C9 | Possible contributor to metabolic pathways. | Implicated in the metabolism of carfentanil. |

| CYP2C19 | Possible contributor to metabolic pathways. | Known to metabolize various nitrogen-containing compounds. |

Future Research Directions and Research Gaps

Development of Novel Analytical Methodologies for Isomer Detection

A significant challenge in the study of 1-(2,2-Diphenylethyl)piperidine lies in its differentiation from its more common isomer, diphenidine (B1206869). nih.govresearchgate.nettus.ie The development of robust and sensitive analytical techniques is crucial for accurate identification and quantification in various matrices.

Current research has demonstrated that differentiation between the two isomers is achievable using gas chromatography-mass spectrometry (GC-MS) with electron and chemical ionization. nih.govresearchgate.nettus.ie This method relies on the formation of distinct iminium ions, with this compound producing a characteristic fragment at m/z 98. nih.govresearchgate.nettus.ie In contrast, diphenidine yields a fragment at m/z 174. nih.govresearchgate.nettus.ie Similar fragmentation patterns have been observed for their pyrrolidine (B122466) analogues. nih.govresearchgate.net

While GC-MS provides a reliable means of differentiation, there is a need for the development of alternative and potentially more rapid or field-deployable analytical methods. High-performance liquid chromatography (HPLC) has been successfully applied to the separation and quantification of related diphenidine derivatives, such as methoxphenidine (B10765381) isomers. core.ac.ukljmu.ac.uk Future research should focus on developing and validating HPLC methods specifically for the baseline separation of this compound and diphenidine. This would involve a systematic investigation of various stationary phases, mobile phase compositions, and detector types to achieve optimal resolution and sensitivity.

Furthermore, exploring the utility of other analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy for routine isomer differentiation could provide valuable complementary data. nih.govresearchgate.nettus.ie The development of comprehensive spectral libraries for these isomers would be a significant asset for forensic and research laboratories.

Table 1: Analytical Techniques for Isomer Differentiation

| Analytical Technique | Key Findings for Differentiating this compound and Isomers |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Formation of distinct iminium ions: m/z 98 for this compound and m/z 174 for diphenidine. nih.govresearchgate.nettus.ie |

| High-Performance Liquid Chromatography (HPLC) | Successfully used for separating isomers of related diphenidine derivatives, suggesting potential for this compound. core.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information that can be used to distinguish between isomers. nih.govresearchgate.nettus.ie |

| Infrared (IR) Spectroscopy | Offers characteristic vibrational frequencies that can aid in the identification of each isomer. nih.govresearchgate.nettus.ie |

Advanced Stereochemical Studies in Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. While research on the stereochemistry of this compound is still in its early stages, studies on related piperidine (B6355638) derivatives offer valuable insights into the potential importance of this area.

For instance, stereochemical studies on analgetic piperidine derivatives have demonstrated that opioid receptors can distinguish between enantiotopic edges of the piperidine ring, a phenomenon known as the Ogston effect. nih.gov This highlights the stereoselectivity of receptor binding, where one stereoisomer exhibits significantly higher potency than its mirror image. nih.gov

Future research should focus on the synthesis and characterization of the individual stereoisomers of this compound. This would enable detailed investigations into how the spatial orientation of the diphenylmethyl and piperidine moieties influences its molecular interactions. Techniques such as X-ray crystallography could be employed to determine the absolute configuration of these stereoisomers.

Once the individual stereoisomers are available, their interactions with various biological targets can be explored. This could involve binding assays with specific receptors and enzymes to determine if there is a stereochemical preference for binding. Such studies are crucial for understanding the structure-activity relationships (SAR) and for identifying the pharmacologically active stereoisomer.

Rational Design of Derivatives with Specific Biological Profiles

The piperidine scaffold is a common feature in many pharmaceuticals, and its derivatives have shown a wide range of biological activities. mdpi.com The rational design of new derivatives of this compound offers a promising avenue for the development of compounds with specific and potentially therapeutic biological profiles.

The process of rational drug design involves modifying the chemical structure of a lead compound to enhance its desired properties while minimizing undesirable ones. In the context of this compound, this could involve several strategies:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl rings can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets.

Varying the Linker: The ethyl linker connecting the diphenyl and piperidine moieties could be modified in length or rigidity to explore the optimal spatial arrangement for interaction with specific targets.

Computational modeling and molecular docking studies can be invaluable tools in this process. nih.gov By simulating the interaction of designed derivatives with the three-dimensional structures of target proteins, researchers can predict their binding affinity and mode of interaction, guiding the synthesis of the most promising candidates. nih.gov This approach has been successfully used in the design of other piperidine derivatives with specific activities. nih.govmdpi.com

The synthesis and subsequent biological evaluation of these new derivatives are essential to validate the design hypotheses and to identify compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.